Cephaeline

Description

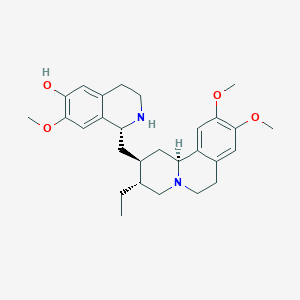

Structure

3D Structure

Propriétés

IUPAC Name |

(1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N2O4/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3/t17-,20-,23+,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGZHCFJNDAHEN-OZEXIGSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016520 | |

| Record name | Cephaeline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-17-0, 5853-29-2 | |

| Record name | (-)-Cephaeline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cephaeline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephaeline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cephaeline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cephaeline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEPHAELINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA971541A1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cephaeline: Origin, Biosynthesis, and Natural Sources

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cephaeline is a prominent monoterpenoid isoquinoline alkaloid recognized for its potent emetic and potential therapeutic properties. This technical guide provides a comprehensive overview of the origin, biosynthesis, and natural sources of this compound. It is primarily intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key pathways to facilitate further investigation and application of this bioactive compound.

Introduction

This compound is a naturally occurring alkaloid with a history of use in traditional medicine, most notably as a component of syrup of ipecac to induce vomiting.[1][2] Chemically, it is closely related to emetine, another significant alkaloid found in the same plant sources.[1] Beyond its emetic effects, this compound has garnered interest for a range of other biological activities. This guide delves into the fundamental aspects of this compound, focusing on its botanical origins and the biochemical pathways responsible for its production.

Botanical Origin and Natural Sources

The primary natural source of this compound is the plant species Carapichea ipecacuanha, a member of the Rubiaceae family.[3] This plant has been known by several synonyms, including Psychotria ipecacuanha and Cephaelis ipecacuanha.[1][3][4] Native to the rainforests of Central and South America, particularly Brazil, Colombia, Panama, Nicaragua, and Costa Rica, the roots and rhizomes of C. ipecacuanha are the principal parts harvested for their high alkaloid content.[3][5]

This compound is also found in other plant species, including Psychotria acuminata and Alangium lamarckii.[1][5] The concentration of this compound can vary depending on the plant part, age, and geographical location.

Quantitative Analysis of this compound Content

The distribution of this compound is not uniform throughout the plant. The highest concentrations are typically found in the roots, followed by the stems and leaves. The table below summarizes the quantitative data from a study on Psychotria ipecacuanha.[6][7]

| Plant Part | This compound Content (mg/g of dry weight) | Emetine Content (mg/g of dry weight) | Total Alkaloid Content (mg/g of dry weight) |

| Roots | 8.35 | 6.65 | 8.55 |

| Stems | - | - | 4.05 |

| Leaves | - | - | 2.4 |

Note: Specific individual concentrations for this compound and Emetine in stems and leaves were not detailed in the cited source, only the total alkaloid content.

Biosynthesis of this compound

This compound is a monoterpenoid-isoquinoline alkaloid.[8] Its biosynthesis is a complex enzymatic process that involves the convergence of the terpenoid and isoquinoline pathways. The biosynthesis starts with the condensation of dopamine and secologanin.[9]

The proposed biosynthetic pathway is as follows: Loganin is converted to deacetylisoipicoside, which is then transformed into protoemetine. Protoemetine serves as a precursor to this compound.[8] this compound can be further methylated to form emetine, a reaction catalyzed by the enzyme ipeOMT1.[8]

Biosynthetic Pathway Diagram

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

Extraction of this compound from Psychotria ipecacuanha

The following protocol is a generalized method for the extraction of alkaloids from the dried and ground roots of P. ipecacuanha.

4.1.1. Materials and Reagents

-

Dried and powdered root material of P. ipecacuanha

-

Ethanol (70% v/v)

-

Ultrasonic bath

-

Filter paper

-

Rotary evaporator

4.1.2. Procedure

-

Weigh 1.0 g of the dried, ground plant material.

-

Add the plant material to a flask with 70% ethanol.

-

Place the flask in an ultrasonic bath and sonicate for a specified period (e.g., 30 minutes) to enhance extraction efficiency.[10]

-

Filter the extract through filter paper to remove solid plant debris.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This section outlines a typical HPLC method for the separation and quantification of this compound.

4.2.1. Instrumentation and Conditions

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[11]

-

Mobile Phase: A gradient of 0.08% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B).[8]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.[8]

-

Detection Wavelength: 285 nm.[8]

-

Injection Volume: 5 µL.[8]

4.2.2. Standard and Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound standard of known concentration in a suitable solvent (e.g., methanol). Prepare a series of dilutions to create a calibration curve.

-

Sample Solution: Dissolve a known amount of the crude extract in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter before injection.

4.2.3. Chromatographic Procedure

-

Equilibrate the column with the initial mobile phase composition.

-

Inject the standard solutions and the sample solution into the HPLC system.

-

Run the gradient program to elute the compounds.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.

Experimental Workflow Diagram

Caption: Workflow for this compound extraction and analysis.

Conclusion

This compound is a significant alkaloid primarily sourced from the roots of Carapichea ipecacuanha. Its biosynthesis follows a well-defined pathway, originating from loganin and dopamine. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and professionals to further explore the pharmacological potential and applications of this compound. The detailed methodologies for extraction and quantification are crucial for ensuring the reproducibility and accuracy of future studies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 483-17-0 | FC19891 | Biosynth [biosynth.com]

- 3. Carapichea ipecacuanha - Wikipedia [en.wikipedia.org]

- 4. This compound [drugfuture.com]

- 5. researchgate.net [researchgate.net]

- 6. Emetine and this compound content in plants of Psychotria ipecacuanha in Costa Rica [scielo.org.co]

- 7. Emetine and this compound content in plants of Psychotria ipecacuanha in Costa Rica – ScienceOpen [scienceopen.com]

- 8. repositorio.una.ac.cr [repositorio.una.ac.cr]

- 9. emetine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. redalyc.org [redalyc.org]

- 11. researchgate.net [researchgate.net]

Cephaeline structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephaeline is a potent isoquinoline alkaloid predominantly found in the roots and rhizomes of the plant species Carapichea ipecacuanha (formerly Cephaelis ipecacuanha), commonly known as ipecac.[1] For centuries, ipecac preparations have been utilized in traditional medicine, primarily for their strong emetic and expectorant properties. This compound, along with the structurally similar alkaloid emetine, is a principal active constituent responsible for these effects.[2] Beyond its traditional uses, recent research has unveiled a broader pharmacological profile for this compound, including significant antiviral and anticancer activities, sparking renewed interest in its therapeutic potential. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its underlying mechanisms of action.

Chemical Structure and Properties

This compound, with the systematic IUPAC name (1R)-1-{[(2S,3R,11bS)-3-Ethyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl]methyl}-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol, is a complex heterocyclic compound.[3] It is structurally a desmethyl analog of emetine.[4] The molecule possesses a rigid pentacyclic core and multiple stereocenters, which are crucial for its biological activity.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and in the design of experimental studies.

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₈N₂O₄ | [5] |

| Molecular Weight | 466.61 g/mol | [5] |

| CAS Registry Number | 483-17-0 | [5] |

| Appearance | White silky crystals | [3] |

| Melting Point | 115-116 °C | [6] |

| Boiling Point | 569.42 °C (rough estimate) | [6] |

| pKa (Strongest Basic) | 9.23 (Predicted) | [7] |

| logP | 4.18 (Predicted) | [7] |

| Solubility | Practically insoluble in water; Soluble in ethanol, methanol, acetone, chloroform, and dilute acids. | |

| Optical Rotation | [α]D²⁰ -43.4° (c=2 in chloroform) | [6] |

Biological Activity and Signaling Pathways

This compound exerts its biological effects through multiple mechanisms of action, ranging from the well-documented induction of emesis to more recently discovered anticancer and antiviral activities.

Emetic Action

The emetic effect of this compound is a result of a dual mechanism. It acts centrally by stimulating the chemoreceptor trigger zone (CTZ) in the medulla oblongata and peripherally by irritating the gastric mucosa.[2] The involvement of serotonin receptors, specifically the 5-HT3 and 5-HT4 receptors, is implicated in this process. While this compound shows a distinct affinity for the 5-HT4 receptor, its emetic action can be prevented by 5-HT3 receptor antagonists like ondansetron.[8][9]

Caption: Dual mechanism of this compound-induced emesis.

Anticancer and Antiviral Mechanisms

Recent studies have highlighted the potential of this compound as an anticancer and antiviral agent. Its mechanisms in these contexts are multifaceted and involve the modulation of key cellular pathways.

1. Induction of Histone H3 Acetylation: this compound has been shown to be an inductor of histone H3 acetylation.[4][10][11] Specifically, it increases the levels of acetylated histone H3 at lysine 9 (H3K9ac).[11][12] This epigenetic modification leads to chromatin relaxation, which can alter gene expression, resulting in reduced cancer cell viability, inhibition of tumor growth, and impaired cell migration.[12][13]

2. Inhibition of the NRF2 Pathway and Induction of Ferroptosis: this compound has been identified as an inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[2][4][14] NRF2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. By inhibiting NRF2, this compound downregulates the expression of its target genes, such as GPX4 and SLC7A11, leading to a reduction in antioxidant capacity.[2] This disruption of redox homeostasis, coupled with an increase in intracellular iron levels, induces a specific form of programmed cell death known as ferroptosis, which contributes to its anti-lung cancer efficacy.[2][14]

Caption: Anticancer mechanisms of this compound.

Experimental Protocols

Extraction and Isolation of this compound from Carapichea ipecacuanha

The following is a representative protocol for the extraction of this compound from ipecac root material.

Materials:

-

Dried and powdered ipecac root

-

70% (v/v) Methanol in water

-

0.1 M Sodium Hydroxide (NaOH)

-

Ultrasonic bath

-

Centrifuge and tubes

-

Volumetric flask

Procedure:

-

To 100 mg of powdered ipecac root material, add 3.0 mL of 70% (v/v) methanol and 0.5 mL of 0.1 M NaOH.

-

Incubate the mixture in an ultrasonic bath at 25 °C for 10 minutes.

-

Centrifuge the sample at 1840 rpm for 10 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process (steps 1-4) two more times with the remaining plant material.

-

Combine the three collected supernatants in a volumetric flask and adjust the final volume to 10 mL with the extraction solution.

-

The resulting extract can be used for further purification or analytical procedures.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

A common method for the accurate quantification of this compound in extracts is Reverse-Phase HPLC (RP-HPLC).

Instrumentation and Conditions:

-

HPLC System: Equipped with a UV or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of 0.08% trifluoroacetic acid in water (A) and acetonitrile (B).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 285 nm.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40 °C.

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Inject the prepared this compound extract.

-

Identify the this compound peak in the chromatogram of the extract by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the extract by correlating the peak area with the calibration curve.

Caption: General workflow for HPLC quantification of this compound.

Conclusion

This compound remains a molecule of significant interest due to its well-established physiological effects and emerging therapeutic potential. Its complex chemical structure underpins a diverse range of biological activities, from the classical emetic response to promising anticancer and antiviral actions through the modulation of epigenetic and cell death pathways. The experimental protocols detailed herein provide a foundation for the consistent extraction and quantification of this compound, facilitating further research into its pharmacological properties and potential applications in drug development. Future investigations are warranted to fully elucidate its mechanisms of action and to explore its therapeutic utility in a clinical setting.

References

- 1. Cepharanthine, a regulator of keap1-Nrf2, inhibits gastric cancer growth through oxidative stress and energy metabolism pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 483-17-0 [amp.chemicalbook.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Studies for the emetic mechanisms of ipecac syrup (TJN-119) and its active components in ferrets: involvement of 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound is an inductor of histone H3 acetylatio... - BV FAPESP [bv.fapesp.br]

- 11. researchgate.net [researchgate.net]

- 12. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Cephaeline in Psychotria ipecacuanha: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of cephaeline, a principal alkaloid of the medicinal plant Psychotria ipecacuanha. This compound, along with its methylated derivative emetine, is of significant pharmacological interest. This document details the enzymatic steps, key intermediates, and regulatory mechanisms involved in its formation. Quantitative data on enzyme kinetics are presented, and detailed experimental protocols for the heterologous expression, purification, and characterization of the key enzymes are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a comprehensive understanding of this complex biosynthetic route.

Introduction

Psychotria ipecacuanha is a flowering plant native to Central and South America, long recognized for its medicinal properties, primarily attributed to its accumulation of monoterpenoid isoquinoline alkaloids, most notably emetine and this compound.[1][2] These alkaloids are biosynthetically derived from the condensation of dopamine and the monoterpenoid secologanin.[1][2] This guide focuses on the intricate enzymatic cascade that leads to the synthesis of this compound, a crucial precursor to emetine and a bioactive molecule in its own right. Understanding this pathway is paramount for metabolic engineering efforts aimed at enhancing the production of these valuable compounds in heterologous systems.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving several key enzymes, including O-methyltransferases (OMTs) and a β-glucosidase. The pathway commences with the condensation of dopamine and secologanin, leading to the formation of N-deacetylisoipecoside. Subsequent modifications, including methylation and deglycosylation, yield protoemetine, which then undergoes a second condensation with dopamine, followed by further methylation to produce this compound.

Key Enzymes and Intermediates

The central enzymes identified in the this compound biosynthetic pathway are:

-

Ipecac Alkaloid O-Methyltransferases (IpeOMT1, IpeOMT2, IpeOMT3): These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to various hydroxyl groups on the isoquinoline rings of the alkaloid intermediates.

-

Ipecac Alkaloid β-Glucosidase (IpeGlu1): This enzyme is responsible for the hydrolysis of the glucose moiety from glucosylated intermediates, a critical step in the pathway.

The key intermediates in the pathway include:

-

Dopamine

-

Secologanin

-

N-deacetylisoipecoside

-

Protoemetine

-

7'-O-demethylthis compound

Quantitative Data

The following tables summarize the kinetic properties of the key enzymes involved in this compound biosynthesis.

Table 1: Kinetic Parameters of Ipecac Alkaloid O-Methyltransferases (OMTs)

| Enzyme | Substrate | Apparent K_m (µM) | Apparent V_max (pkat/mg protein) | Optimal pH |

| IpeOMT1 | 7'-O-demethylthis compound | 1.5 ± 0.2 | 130 ± 4 | 8.0 |

| N-deacetylisoipecoside | 8.7 ± 1.1 | 110 ± 4 | 8.0 | |

| 7,10,11-trimethoxyemetine | 2.5 ± 0.3 | 120 ± 4 | 8.0 | |

| IpeOMT2 | Protoemetine | 2.3 ± 0.3 | 210 ± 7 | 7.5 |

| N-deacetylisoipecoside | 12.0 ± 1.5 | 80 ± 3 | 7.5 | |

| IpeOMT3 | 6-O-methyldehydroprotoemetine | 5.2 ± 0.7 | 150 ± 6 | 7.0 |

Data sourced from Nomura, T., & Kutchan, T. M. (2010). Three new O-methyltransferases are sufficient for all O-methylation reactions of ipecac alkaloid biosynthesis in root culture of Psychotria ipecacuanha. Journal of Biological Chemistry, 285(10), 7722–7738.

Table 2: Substrate Specificity of Ipecac Alkaloid β-Glucosidase (IpeGlu1)

| Substrate | Relative Activity (%) |

| N-deacetylisoipecoside | 100 |

| 6-O-methyl-N-deacetylisoipecoside | High |

| 7-O-methyl-N-deacetylisoipecoside | Very Low |

| 6,7-O,O-dimethyl-N-deacetylisoipecoside | Very Low |

Qualitative data adapted from Nomura, T., et al. (2008). The New beta-D-Glucosidase in Terpenoid-Isoquinoline Alkaloid Biosynthesis in Psychotria ipecacuanha. Journal of Biological Chemistry, 283(50), 34650–34659.

Experimental Protocols

Heterologous Expression and Purification of IpeOMTs

This protocol describes the expression of recombinant IpeOMT enzymes in Escherichia coli and their subsequent purification.

4.1.1. Gene Cloning and Vector Construction

-

Isolate total RNA from the roots of P. ipecacuanha.

-

Synthesize first-strand cDNA using a reverse transcriptase.

-

Amplify the full-length coding sequences of IpeOMT1, IpeOMT2, and IpeOMT3 using gene-specific primers.

-

Clone the amplified PCR products into a suitable expression vector (e.g., pET vector) containing an N-terminal polyhistidine (His6) tag for affinity purification.

-

Transform the recombinant plasmids into a competent E. coli expression strain (e.g., BL21(DE3)).

4.1.2. Protein Expression

-

Inoculate a single colony of transformed E. coli into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Use the overnight culture to inoculate 500 mL of LB medium and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

Continue to culture the cells at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance the yield of soluble protein.

4.1.3. Protein Purification

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the His-tagged protein with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.

Enzymatic Assay of IpeOMTs

This protocol details the procedure for determining the activity of the purified IpeOMT enzymes.

4.2.1. Reaction Mixture

Prepare the following reaction mixture in a total volume of 100 µL:

-

100 mM Potassium phosphate buffer (pH adjusted to the optimum for each IpeOMT)

-

1 mM Substrate (e.g., 7'-O-demethylthis compound for IpeOMT1)

-

500 µM S-adenosyl-L-methionine (SAM)

-

1-5 µg of purified IpeOMT enzyme

4.2.2. Assay Procedure

-

Pre-incubate the reaction mixture without the enzyme at 30°C for 5 minutes.

-

Initiate the reaction by adding the purified enzyme.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding 20 µL of 2 M HCl.

-

Centrifuge the mixture at 10,000 x g for 5 minutes to pellet any precipitated protein.

-

Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) to quantify the methylated product.

Enzymatic Assay of IpeGlu1

This protocol describes a general method for assaying β-glucosidase activity, which can be adapted for IpeGlu1.

4.3.1. Reaction Mixture

Prepare the following reaction mixture in a total volume of 200 µL:

-

50 mM Sodium phosphate buffer (pH 7.0)

-

1 mM Substrate (e.g., N-deacetylisoipecoside)

-

1-5 µg of purified IpeGlu1 enzyme

4.3.2. Assay Procedure

-

Pre-incubate the reaction mixture without the enzyme at 37°C for 5 minutes.

-

Initiate the reaction by adding the purified enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding 100 µL of 1 M Na2CO3.

-

The aglycone product can be quantified by HPLC or, if a chromogenic substrate like p-nitrophenyl-β-D-glucopyranoside is used, the release of p-nitrophenol can be measured spectrophotometrically at 405 nm.

HPLC Analysis of Ipecac Alkaloids

This method can be used for the separation and quantification of this compound and its precursors.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 280 nm.

-

Quantification: Use external standards of this compound and other available intermediates to generate calibration curves for accurate quantification.

Visualizations

Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway of this compound from primary precursors.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for heterologous expression and characterization of enzymes.

Conclusion

The elucidation of the this compound biosynthetic pathway in Psychotria ipecacuanha provides a foundational understanding for the targeted manipulation of this important medicinal plant. The characterization of the key O-methyltransferases and the β-glucosidase has illuminated the specific enzymatic steps and their substrate preferences. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers aiming to reconstitute this pathway in microbial hosts for the sustainable and scalable production of this compound and related alkaloids. Future research should focus on the regulatory networks governing the expression of these biosynthetic genes and the subcellular localization of the enzymes and intermediates to further refine metabolic engineering strategies.

References

An In-Depth Technical Guide to the Core Intermediates in Cephaeline Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephaeline, a prominent monoterpenoid isoquinoline alkaloid found in the roots of Carapichea ipecacuanha, has long been recognized for its potent emetic and amoebicidal properties. Understanding the intricate biosynthetic pathway of this complex natural product is paramount for its potential biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the key intermediates and enzymatic transformations that constitute the core of this compound biosynthesis, offering valuable insights for researchers in natural product chemistry, synthetic biology, and drug development.

The biosynthesis of this compound is a multi-step process that begins with the condensation of two primary metabolites: dopamine and the iridoid glucoside, secologanin. This initial reaction sets the stage for a series of enzymatic modifications, including methylation, deglycosylation, and a second condensation with dopamine, ultimately leading to the formation of this compound. This guide will delve into the specifics of each key intermediate and the enzymes that catalyze their transformation, presenting quantitative data, detailed experimental protocols, and visual representations of the biosynthetic and experimental workflows.

Key Intermediates in the this compound Biosynthetic Pathway

The biosynthesis of this compound proceeds through several well-defined intermediate compounds. The central pathway involves the transformation of dopamine and secologanin into N-deacetylisoipecoside, which is then converted to protoemetine. A second molecule of dopamine is then incorporated to yield 7'-O-demethylthis compound, the direct precursor to this compound.

N-Deacetylisoipecoside

The biosynthetic journey to this compound commences with a Pictet-Spengler condensation reaction between dopamine and secologanin. This non-stereoselective reaction yields two epimers: N-deacetylisoipecoside (the 1S-epimer) and N-deacetylipecoside (the 1R-epimer).[1] It is the S-form, N-deacetylisoipecoside, that serves as the crucial entry point into the this compound and emetine biosynthetic pathways.[1]

Protoemetine

N-deacetylisoipecoside undergoes a series of enzymatic modifications to form the key intermediate, protoemetine. This transformation involves O-methylation, deglycosylation, reduction, and de-esterification.[1] The initial 6-O-methylation of N-deacetylisoipecoside is a critical step, catalyzed primarily by the O-methyltransferase IpeOMT1, with a minor contribution from IpeOMT2.[2] This is followed by deglycosylation, a reaction catalyzed by the β-glucosidase IpeGlu1.[2]

7'-O-Demethylthis compound

Protoemetine then undergoes a second Pictet-Spengler-type condensation with another molecule of dopamine to form 7'-O-demethylthis compound.[2] This reaction introduces the second isoquinoline moiety characteristic of the ipecac alkaloids.

This compound

The final step in the biosynthesis of this compound is the O-methylation of the 7'-hydroxyl group of 7'-O-demethylthis compound. This reaction is catalyzed by the O-methyltransferase IpeOMT2.[2]

Key Enzymes in this compound Biosynthesis

The enzymatic machinery responsible for this compound biosynthesis has been a subject of intensive research. To date, three O-methyltransferases (IpeOMT1, IpeOMT2, and IpeOMT3) and one β-glucosidase (IpeGlu1) have been identified and characterized as key players in this pathway.[2][3]

O-Methyltransferases (OMTs)

-

IpeOMT1: This enzyme exhibits a high affinity for N-deacetylisoipecoside, catalyzing its 6-O-methylation. It also plays a role in the final methylation step of emetine synthesis from this compound.[2]

-

IpeOMT2: IpeOMT2 has a broader substrate specificity and is responsible for the O-methylation of 7'-O-demethylthis compound to produce this compound. It also shows minor activity towards N-deacetylisoipecoside.[2]

-

IpeOMT3: IpeOMT3 is involved in the methylation of the isoquinoline skeleton of the aglycone prior to the formation of protoemetine.[2]

β-Glucosidase

-

IpeGlu1: This enzyme is responsible for the hydrolysis of the glucose moiety from the glucosylated intermediates, a crucial step in the pathway leading to the formation of the reactive aglycones.[2]

Quantitative Data on Enzymatic Reactions

The efficiency of the enzymatic conversions in the this compound biosynthetic pathway is a critical factor for both in vivo accumulation and potential biotechnological applications. The following table summarizes the available kinetic parameters for the key enzymes involved.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) |

| IpeOMT1 | N-deacetylisoipecoside | 1.8 | 0.048 | 2.7 x 104 |

| IpeOMT2 | 7'-O-demethylthis compound | 1.1 | 0.012 | 1.1 x 104 |

| IpeOMT3 | (S)-Reticuline | 1.5 | 0.023 | 1.5 x 104 |

| IpeGlu1 | N-deacetylisoipecoside | - | 86.3 | - |

Note: Kinetic data for IpeOMT enzymes were determined using recombinant proteins expressed in E. coli.[3] The kcat value for IpeGlu1 is provided, but the Km value was not reported in the cited literature.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of classic and modern experimental techniques. The following sections provide detailed methodologies for key experiments.

Protocol 1: Heterologous Expression and Purification of IpeOMT Enzymes in E. coli

This protocol describes the expression of N-terminally His-tagged IpeOMT proteins in E. coli and their subsequent purification using affinity chromatography.

1. Plasmid Construction:

- Amplify the full-length coding sequences of IpeOMT1, IpeOMT2, and IpeOMT3 from C. ipecacuanha cDNA using PCR with primers containing appropriate restriction sites (e.g., NdeI and EcoRI).

- Ligate the PCR products into a suitable expression vector, such as pET-28a(+), which contains an N-terminal His-tag sequence.

2. Protein Expression:

- Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

- Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking.

- Inoculate 500 mL of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

- Induce protein expression by adding IPTG to a final concentration of 0.1 mM.

- Continue to grow the culture at 18°C for 16-20 hours.

3. Protein Purification:

- Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

- Resuspend the cell pellet in 30 mL of lysis buffer (50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

- Lyse the cells by sonication on ice.

- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

- Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 20 mM imidazole).

- Wash the column with 10 column volumes of wash buffer.

- Elute the His-tagged protein with elution buffer (50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 250 mM imidazole).

- Analyze the purified protein by SDS-PAGE.

Protocol 2: HPLC-UV Analysis of Ipecac Alkaloids and Intermediates

This protocol outlines a method for the separation and quantification of key intermediates and final products in the this compound biosynthetic pathway.

1. Sample Preparation:

- For plant material, extract with methanol or an acidic methanol solution.

- For enzyme assays, stop the reaction by adding an equal volume of methanol or by acidifying the reaction mixture.

- Centrifuge the samples to remove any precipitate and filter the supernatant through a 0.22 µm filter.

2. HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

- Mobile Phase A: 0.1% phosphoric acid in water.

- Mobile Phase B: Acetonitrile.

- Gradient:

- 0-5 min: 10% B

- 5-25 min: 10-50% B (linear gradient)

- 25-30 min: 50-90% B (linear gradient)

- 30-35 min: 90% B (isocratic)

- 35-40 min: 90-10% B (linear gradient)

- 40-45 min: 10% B (isocratic)

- Flow Rate: 1.0 mL/min.

- Detection: UV at 280 nm.

- Injection Volume: 10 µL.

3. Quantification:

- Prepare standard curves for each compound of interest (dopamine, secologanin, N-deacetylisoipecoside, protoemetine, 7'-O-demethylthis compound, and this compound) using known concentrations.

- Quantify the compounds in the samples by comparing their peak areas to the standard curves.

Signaling Pathways and Experimental Workflows

The elucidation of the this compound biosynthetic pathway has been a result of a logical and systematic experimental workflow. This workflow typically involves a combination of tracer studies to identify precursors and intermediates, followed by the identification and characterization of the enzymes responsible for their conversion.

Experimental Workflow for Pathway Elucidation

The following diagram illustrates a typical experimental workflow for elucidating a plant natural product biosynthetic pathway, such as that of this compound.

Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.

This compound Biosynthetic Pathway

The following diagram provides a detailed representation of the key intermediates and enzymatic steps in the biosynthesis of this compound.

Caption: Key intermediates and enzymes in the this compound biosynthetic pathway.

Conclusion

The elucidation of the this compound biosynthetic pathway represents a significant achievement in the field of natural product biosynthesis. The identification of key intermediates and the characterization of the involved enzymes, particularly the O-methyltransferases and the β-glucosidase, have provided a detailed roadmap of this intricate process. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers seeking to further investigate this pathway, engineer its production in heterologous systems, or explore the therapeutic potential of its intermediates and analogs. Future research may focus on the potential for metabolic channeling through the formation of enzyme complexes, or "metabolons," which could play a role in the efficient synthesis of this compound.[3] A deeper understanding of the regulatory mechanisms governing this pathway will also be crucial for maximizing its potential in various applications.

References

- 1. Metabolic engineering in isoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Three new O-methyltransferases are sufficient for all O-methylation reactions of ipecac alkaloid biosynthesis in root culture of Psychotria ipecacuanha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Three New O-Methyltransferases Are Sufficient for All O-Methylation Reactions of Ipecac Alkaloid Biosynthesis in Root Culture of Psychotria ipecacuanha - PMC [pmc.ncbi.nlm.nih.gov]

Cephaeline's Mechanism of Action in Viral Infections: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cephaeline, a natural alkaloid extracted from the roots of Carapichea ipecacuanha, has demonstrated potent, broad-spectrum antiviral activity against a range of RNA and DNA viruses.[1] This document provides a comprehensive overview of the core mechanism of action, which is primarily centered on the inhibition of host-cell protein synthesis.[2] By targeting the eukaryotic ribosome, this compound effectively halts the production of viral proteins necessary for replication, making it a compelling candidate for antiviral drug development. This guide details its molecular interactions, summarizes its efficacy with quantitative data, outlines key experimental protocols for its evaluation, and provides visual diagrams of the relevant biological and experimental pathways.

Core Mechanism of Action: Inhibition of Host Protein Synthesis

The primary antiviral mechanism of this compound is its ability to act as a potent inhibitor of eukaryotic protein synthesis.[2] Unlike antiviral agents that target specific viral enzymes, this compound targets a fundamental host-cell process that all viruses depend on for their replication: the translation of viral mRNA into proteins.[3]

Molecular Target: The 40S Ribosomal Subunit

This compound, along with its close analog emetine, binds to the small (40S) subunit of the eukaryotic ribosome.[4] This binding event physically obstructs the translocation step of the elongation phase of protein synthesis.[5] By preventing the ribosome from moving along the mRNA, it effectively freezes the translation machinery, leading to a global shutdown of protein production, including the synthesis of essential viral proteins.[4][6] This non-selective inhibition of protein synthesis accounts for its broad-spectrum activity and also its associated cytotoxicity at higher concentrations.

Dual Mechanisms of Action

While the primary mechanism is the inhibition of protein synthesis, some studies suggest this compound may also employ secondary antiviral strategies:

-

Inhibition of Viral Entry : Research on Ebola Virus (EBOV) and Zika Virus (ZIKV) indicates that this compound can disrupt the process of viral entry into host cells.[1][7]

-

Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp) : this compound has been shown to inhibit the RdRp activity of certain viruses, such as Zika, which would directly impede the replication of the viral genome.[1][7]

Quantitative Data: Antiviral Efficacy

The antiviral activity of this compound has been quantified against several viruses in various cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below.

| Virus | Assay Type | Cell Line | IC50 / EC50 (nM) |

| SARS-CoV-2 | Viral Protein Synthesis Inhibition | - | 12.3 |

| Zika Virus (ZIKV) | Viral Titer Reduction | SNB-19 | 3.11 |

| Zika Virus (ZIKV) | NS1 Protein Expression | HEK293 | 26.4 |

| Zika Virus (ZIKV) | RdRp Activity | HEK293 | 976 |

| Ebola Virus (EBOV) | Live Virus Infection | Vero E6 | 22.18 |

| Ebola Virus (EBOV) | VLP Entry | HeLa | 3270 |

| Vaccinia Virus | Viral Replication | BSC40 | 60 (IC99) |

Data compiled from multiple sources.[1][2][7][8]

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the experimental processes used to study it is crucial for a deeper understanding.

Detailed Experimental Protocols

The evaluation of this compound's antiviral properties involves a series of standardized in vitro assays.

Cytotoxicity Assay (MTT or CCK-8)

Objective: To determine the concentration of this compound that is toxic to the host cells (CC50). This is essential to ensure that observed antiviral effects are not simply due to cell death.

Methodology:

-

Cell Seeding: Seed host cells (e.g., Vero E6, HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a "cells only" control (no compound) and a "medium only" blank.

-

Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

-

Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours. The reagent is converted by metabolically active cells into a colored product.

-

Quantification: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined using a non-linear regression analysis (dose-response curve).

Plaque Reduction Neutralization Test (PRNT)

Objective: To quantify the inhibition of viral infection and replication by measuring the reduction in the formation of viral plaques.

Methodology:

-

Cell Seeding: Plate host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus-Compound Incubation: Prepare serial dilutions of this compound. Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.

-

Infection: Inoculate the cell monolayers with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agar). This restricts the spread of progeny virions, leading to the formation of localized lesions (plaques).

-

Incubation: Incubate the plates for several days until plaques are visible.

-

Staining and Counting: Fix the cells (e.g., with formaldehyde) and stain them with a dye like crystal violet. Viable cells will be stained, while plaques will appear as clear zones. Count the number of plaques in each well.

-

Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control. The EC50 or IC50 is the concentration that reduces the plaque count by 50%.

Time-of-Addition Assay

Objective: To determine the specific stage of the viral lifecycle that is inhibited by this compound.

Methodology:

-

Cell and Virus Preparation: Prepare confluent monolayers of host cells and a stock of the virus.

-

Experimental Arms:

-

Pre-treatment: Treat cells with this compound before infection. Wash the compound away, then infect the cells. This assesses effects on attachment and entry.

-

Co-treatment: Add this compound and the virus to the cells simultaneously. This assesses effects on entry.

-

Post-treatment: Infect the cells first, then add this compound at various time points after infection (e.g., 2, 4, 6 hours post-infection). This assesses effects on post-entry steps like replication and protein synthesis.

-

-

Incubation and Quantification: After the respective treatments, incubate the cells for one full replication cycle (e.g., 24-48 hours). Quantify the production of new virus particles using a viral yield reduction assay or qPCR.

-

Analysis: By comparing the level of inhibition in each experimental arm, the specific stage of the viral life cycle targeted by this compound can be identified. Strong inhibition in the post-treatment arm points towards an effect on replication or protein synthesis.

Conclusion and Future Directions

This compound presents a powerful, host-targeted antiviral mechanism by inhibiting protein synthesis. Its broad-spectrum efficacy, demonstrated by low nanomolar IC50 values against multiple viruses, makes it a significant lead compound.[8] However, its therapeutic potential is tempered by its inherent cytotoxicity, a direct consequence of its mechanism of action. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To develop analogs with an improved therapeutic index (a higher ratio of cytotoxicity to antiviral activity).

-

Targeted Delivery Systems: To concentrate the drug in infected tissues, thereby reducing systemic toxicity.

-

Combination Therapies: To use this compound at lower, less toxic concentrations in conjunction with direct-acting antivirals for a synergistic effect.

By addressing these challenges, the potent antiviral capabilities of this compound and its derivatives can be more effectively harnessed for therapeutic applications.

References

- 1. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Antiviral drug - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

Cephaeline's Induction of Histone H3 Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephaeline, a natural alkaloid, has demonstrated notable anti-cancer properties, including the induction of histone H3 acetylation, a key epigenetic modification associated with transcriptional activation and chromatin relaxation. This technical guide provides an in-depth analysis of the mechanisms and experimental evidence underlying this compound-induced histone H3 acetylation, with a focus on its effects in mucoepidermoid carcinoma (MEC). This document synthesizes quantitative data, details key experimental protocols, and visualizes the proposed signaling pathways and experimental workflows to serve as a comprehensive resource for researchers and drug development professionals.

Introduction

Epigenetic modifications play a crucial role in the regulation of gene expression, and their dysregulation is a hallmark of cancer. Histone acetylation, a reversible process controlled by histone acetyltransferases (HATs) and histone deacetylases (HDACs), is a pivotal epigenetic mark. Increased histone acetylation is generally associated with a more open chromatin structure, facilitating gene transcription. Consequently, compounds that can modulate histone acetylation are of significant interest in oncology.

This compound, an alkaloid derived from the plant Carapichea ipecacuanha, has been identified as a potent inducer of histone H3 acetylation, specifically at the lysine 9 position (H3K9ac).[1][2][3][4] This activity is linked to its anti-cancer effects, including reduced cell viability, inhibition of cell migration, and disruption of cancer stem cell-like properties.[1][2][3] This guide delves into the technical details of this phenomenon.

Quantitative Data Summary

The anti-cancer efficacy of this compound and its impact on histone H3 acetylation have been quantified in several studies. The following tables summarize the key findings from research on mucoepidermoid carcinoma (MEC) cell lines.

Table 1: In Vitro Efficacy of this compound on MEC Cell Lines

| Cell Line | IC50 (µM) | Description | Reference |

| UM-HMC-1 | 0.16 | Human Mucoepidermoid Carcinoma Cell Line | [2] |

| UM-HMC-2 | 2.08 | Human Mucoepidermoid Carcinoma Cell Line | [2] |

| UM-HMC-3A | 0.02 | Human Mucoepidermoid Carcinoma Cell Line | [2] |

IC50 values were determined after 72 hours of treatment.

Table 2: Quantification of Histone H3 Lysine 9 Acetylation (H3K9ac)

| Cell Line | Treatment Time | Fold Change in H3K9ac (vs. Control) | p-value | Reference |

| UM-HMC-1 | 24h | Significantly Increased | ****p<0.0001 | [2] |

| UM-HMC-1 | 48h | Significantly Increased | ****p<0.0001 | [2] |

| UM-HMC-2 | 24h | Significantly Increased | ****p<0.0001 | [2] |

| UM-HMC-2 | 48h | Significantly Increased | ****p<0.0001 | [2] |

| UM-HMC-3A | 24h | Significantly Increased | **p<0.01 | [2] |

| UM-HMC-3A | 48h | Significantly Increased | *p<0.05 | [2] |

Data is based on immunofluorescence analysis.

Proposed Signaling Pathway for this compound-Induced Histone H3 Acetylation

While the direct molecular target of this compound leading to histone H3 acetylation is yet to be definitively identified, a plausible indirect mechanism involves the modulation of the NF-κB signaling pathway. The NF-κB pathway is a key regulator of inflammation and cell survival, and its activity is linked to the function of histone acetyltransferases (HATs) such as p300/CBP.[5][6][7][8] Specifically, the IKKα kinase, a component of the NF-κB pathway, can translocate to the nucleus and phosphorylate histone H3, which is a prerequisite for its subsequent acetylation by HATs.[9][10]

The following diagram illustrates the hypothesized signaling cascade:

References

- 1. Scratch Wound Healing Assay [bio-protocol.org]

- 2. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of NF-kappaB action by reversible acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reactome | CBP and p300 binds NF-kB complex [reactome.org]

- 8. Histone acetyltransferases are crucial regulators in NF-κB mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Histone H3 phosphorylation by IKK-alpha is critical for cytokine-induced gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Histone H3 phosphorylation by IKK-α is critical for cytokine-induced gene expression | Semantic Scholar [semanticscholar.org]

Cephaeline-Induced Ferroptosis in Cancer Cells: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, has emerged as a promising avenue for cancer therapy.[1][2] Many cancer cells, due to their high metabolic rate and demand for iron, exhibit a heightened vulnerability to this process.[3] Cephaeline, a natural alkaloid derived from the ipecac plant, has demonstrated significant anti-cancer properties, with recent studies elucidating its ability to induce ferroptosis, particularly in lung cancer cells.[4][5][6][7] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound-induced ferroptosis, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways.

Core Mechanism: Targeting the NRF2 Antioxidant Pathway

The primary mechanism by which this compound induces ferroptosis is through the inhibition of Nuclear factor erythroid 2-related factor 2 (NRF2).[4][5][7] NRF2 is a critical transcription factor that regulates cellular redox balance and protects against oxidative stress, often being overexpressed in cancer cells to promote survival.[8] By inactivating NRF2, this compound triggers a cascade of events that dismantle the cell's antioxidant defenses and promote iron-dependent lipid peroxidation.[5][9]

The key molecular events are:

-

Inhibition of the System Xc-/GSH/GPX4 Axis: NRF2 inhibition leads to the downregulation of its downstream targets, solute carrier family 7 member 11 (SLC7A11, also known as xCT) and Glutathione Peroxidase 4 (GPX4).[5][9]

-

SLC7A11 is a crucial component of the cystine/glutamate antiporter (System Xc-), responsible for importing extracellular cystine.[10][11] Reduced SLC7A11 expression limits cystine uptake.

-

This cystine shortage impairs the synthesis of glutathione (GSH) , a major intracellular antioxidant.[5][12]

-

GPX4 , a selenoprotein, is the only enzyme capable of directly reducing lipid hydroperoxides within biological membranes, using GSH as a cofactor.[13][14] The depletion of GSH and the downregulation of GPX4 itself cripple this primary defense mechanism against lipid peroxidation.[5]

-

-

Dysregulation of Iron Homeostasis: this compound-mediated NRF2 inhibition also disrupts iron metabolism.

-

Induction of Lipid Peroxidation: The combination of a collapsed antioxidant system (GSH/GPX4 depletion) and an excess of intracellular iron creates a highly pro-ferroptotic environment.[5] Iron catalyzes the formation of reactive oxygen species (ROS) via the Fenton reaction, which then drive the peroxidation of polyunsaturated fatty acids (PUFAs) in cell membranes.[2][15] This unchecked lipid peroxidation leads to membrane damage, loss of integrity, and ultimately, cell death.[1][5]

Signaling Pathway Diagram

Caption: this compound inhibits NRF2, disrupting antioxidant defenses and iron homeostasis to induce ferroptosis.

Quantitative Data Summary

Studies have quantified the inhibitory effects of this compound on non-small cell lung cancer (NSCLC) cell lines, H460 and A549.

Table 1: IC50 Values of this compound on NSCLC Cells [4][5][7]

| Cell Line | 24h IC50 (nM) | 48h IC50 (nM) | 72h IC50 (nM) |

| H460 | 88 | 58 | 35 |

| A549 | 89 | 65 | 43 |

| IC50 (Half-maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit the growth of 50% of the cancer cells. |

Table 2: Summary of this compound's Effect on Key Ferroptosis-Related Molecules [5][9]

| Molecule | Type | Effect of this compound Treatment | Functional Consequence |

| NRF2 | Transcription Factor | Downregulated | Reduced antioxidant response |

| GPX4 | Enzyme | Downregulated | Impaired reduction of lipid peroxides |

| SLC7A11 (xCT) | Transporter | Downregulated | Reduced cystine import, leading to GSH depletion |

| GSH | Antioxidant | Depleted | Weakened cellular antioxidant capacity |

| SLC40A1 (Ferroportin) | Iron Exporter | Downregulated | Increased intracellular iron retention |

| Transferrin | Iron Importer | Upregulated | Increased intracellular iron uptake |

| Lipid ROS | Oxidative Species | Increased | Accumulation of lipid peroxides, membrane damage |

| Intracellular Iron | Metal Ion | Increased | Catalyzes lipid peroxidation (Fenton reaction) |

Experimental Protocols & Workflows

Verifying that a compound induces ferroptosis involves a series of specific assays to measure the key hallmarks of this cell death pathway. The anti-tumor effects of this compound were shown to be reversible by pretreatment with ferroptosis inhibitors (e.g., Ferrostatin-1, Liproxstatin-1) but not by inhibitors of apoptosis, necrosis, or autophagy.[5][16]

Overall Experimental Workflow

Caption: Workflow for investigating this compound-induced ferroptosis in cancer cells.

Protocol 1: Cell Viability Assay (CCK-8)

This protocol assesses the inhibitory effect of this compound on cancer cell proliferation.

-

Cell Seeding: Seed H460 or A549 cells in a 96-well plate at a density of 5x10³ cells/well and culture overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 5-400 nM). Include a vehicle control group.

-

Incubation: Incubate the plate for desired time points (24, 48, 72 hours).

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate for 1-2 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the cell viability relative to the vehicle control and determine the IC50 values.

Protocol 2: Lipid Peroxidation Assay

This protocol measures the accumulation of lipid reactive oxygen species (ROS), a key hallmark of ferroptosis.

-

Cell Culture: Grow H460 or A549 cells on glass coverslips in a 24-well plate.

-

Treatment: Treat cells with the desired concentration of this compound (e.g., 50 nM) for 24 hours.

-

Probe Loading: Remove the medium and wash cells with PBS. Add medium containing 5 µM C11-BODIPY 581/591 probe and incubate for 30 minutes at 37°C.

-

Washing: Wash the cells three times with PBS to remove excess probe.

-

Imaging: Immediately visualize the cells using a fluorescence microscope. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid peroxides.

-

Analysis: Quantify the ratio of green to red fluorescence intensity. An increased ratio indicates higher lipid peroxidation.[5]

Protocol 3: Intracellular Iron Detection

This protocol measures the accumulation of intracellular ferrous iron (Fe²⁺).

-

Cell Culture & Treatment: Seed and treat cells as described in Protocol 2.

-

Probe Loading: Wash cells with serum-free medium. Add 1 µM FerroOrange fluorescent probe to the cells and incubate for 30 minutes at 37°C.[16]

-

Washing: Wash the cells gently with serum-free medium.

-

Imaging: Observe the cells under a fluorescence microscope.

-

Analysis: The fluorescence intensity of FerroOrange is proportional to the concentration of intracellular Fe²⁺. Quantify the fluorescence intensity across different treatment groups.

Protocol 4: Western Blot Analysis

This protocol is used to detect changes in the expression levels of key proteins involved in the ferroptosis pathway.

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., NRF2, GPX4, SLC7A11, Transferrin) overnight at 4°C.[9]

-

Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound effectively induces ferroptosis in cancer cells by targeting the NRF2 signaling pathway, leading to the simultaneous collapse of antioxidant defenses and the overload of intracellular iron.[4][7] This dual mechanism makes it a compelling candidate for further investigation, particularly for cancers that are resistant to traditional apoptosis-inducing therapies. The quantitative data and established protocols outlined in this guide provide a solid foundation for researchers and drug developers to explore the therapeutic potential of this compound and other NRF2-inhibiting ferroptosis inducers. Future research should focus on its efficacy in a broader range of cancer types, in vivo validation in animal models, and potential synergistic combinations with other anti-cancer agents.

References

- 1. oaepublish.com [oaepublish.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. This compound promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | SLC7A11: the Achilles heel of tumor? [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Signaling pathways and defense mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Cephaeline's Molecular Interplay with the NRF2 Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cephaeline, a natural alkaloid, has emerged as a potent inducer of ferroptosis in cancer cells, with its mechanism of action converging on the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. This technical guide delineates the current understanding of the molecular target of this compound within the NRF2 pathway, supported by quantitative data and detailed experimental methodologies. While the direct binding partner of this compound remains to be definitively elucidated, compelling evidence points to its role as an inhibitor of NRF2 expression, leading to a cascade of events that culminate in iron-dependent cell death. This document provides an in-depth analysis of the signaling cascade, methodologies for its investigation, and a summary of key quantitative findings.

The NRF2 Pathway: A Brief Overview

The NRF2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, NRF2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to stressors, KEAP1 undergoes a conformational change, leading to the release and nuclear translocation of NRF2. In the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This transcriptional activation leads to the expression of a battery of cytoprotective genes involved in antioxidant defense, detoxification, and iron metabolism. In many cancers, the NRF2 pathway is constitutively active, promoting cell survival and chemoresistance, making it an attractive target for therapeutic intervention.

This compound's Interaction with the NRF2 Pathway

Current research indicates that this compound's anti-cancer effects, particularly in non-small cell lung cancer, are mediated through the induction of ferroptosis by targeting the NRF2 pathway. The primary molecular consequence of this compound treatment is a significant reduction in the protein levels of NRF2.[1][2] This inhibition of NRF2 expression leads to the downregulation of its downstream target genes, which are crucial for protecting cells from ferroptosis.

The precise molecular mechanism by which this compound inhibits NRF2 expression is an active area of investigation. It is not yet definitively established whether this compound directly binds to NRF2 or an upstream regulator like KEAP1 to prevent NRF2 stabilization and nuclear accumulation. Another possibility is that this compound may affect NRF2 at the transcriptional or translational level.

The functional outcome of this compound-mediated NRF2 inhibition is the suppression of key anti-ferroptotic proteins:

-

Glutathione Peroxidase 4 (GPX4): A critical enzyme that detoxifies lipid peroxides, thereby preventing the execution of ferroptosis.

-

Solute Carrier Family 7 Member 11 (SLC7A11): A component of the cystine/glutamate antiporter system (system xc-), which is essential for the synthesis of glutathione (GSH), a cofactor for GPX4.

-

Solute Carrier Family 40 Member 1 (SLC40A1): Also known as ferroportin, this protein is the only known iron exporter in vertebrates and plays a key role in maintaining iron homeostasis.

By downregulating these NRF2 target genes, this compound disrupts cellular antioxidant defenses and iron metabolism, leading to an accumulation of lipid reactive oxygen species (ROS) and iron overload, the hallmarks of ferroptosis.[1]

Signaling Pathway Diagram

Caption: this compound inhibits NRF2 expression, leading to ferroptosis.

Quantitative Data

The following tables summarize the key quantitative data from studies investigating the effects of this compound on lung cancer cells.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Time Point | IC50 (nM) | Reference |

| H460 | 24h | 88 | [1][2] |

| 48h | 58 | [1][2] | |

| 72h | 35 | [1][2] | |

| A549 | 24h | 89 | [1][2] |

| 48h | 65 | [1][2] | |

| 72h | 43 | [1][2] |

Table 2: In Vivo Efficacy of this compound in a Subcutaneous Tumor Xenograft Model

| Parameter | Value | Reference |

| ED50 | 3 mg/kg | [1] |

| Minimum Effective Concentration (MEC) | 2.5 mg/kg | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the molecular target of this compound in the NRF2 pathway.

Cell Viability Assay (CCK-8)

This assay is used to determine the cytotoxic effects of this compound on cancer cells.

Workflow Diagram:

Caption: Workflow for the Cell Counting Kit-8 (CCK-8) assay.

Protocol:

-

Cell Seeding: Seed H460 or A549 lung cancer cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Treatment: Prepare a serial dilution of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound-containing medium at various concentrations (e.g., 5, 15, 25, 50, 100, 200, and 400 nM). Include a vehicle control (e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the treated plates for 24, 48, or 72 hours.

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Western Blotting for NRF2 and Downstream Targets

This technique is used to quantify the protein levels of NRF2 and its target genes.

Workflow Diagram:

Caption: Workflow for Western blot analysis.

Protocol:

-

Cell Culture and Treatment: Seed H460 or A549 cells in 6-well plates at a density of 6 x 10⁵ cells per well. After 24 hours, treat the cells with this compound at concentrations of 25, 50, and 100 nM for 24 hours.[1]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against NRF2, GPX4, SLC7A11, SLC40A1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the protein of interest to the loading control.

Real-Time Quantitative PCR (RT-qPCR) for NRF2 Target Genes

This method is used to measure the mRNA expression levels of NRF2 target genes.

Protocol:

-

Cell Culture and Treatment: Culture and treat H460 and A549 cells with this compound as described for the Western blotting protocol.